Teriflunomide

Catalog No.
S548866
CAS No.
108605-62-5
M.F
C12H9F3N2O2
M. Wt
270.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Teriflunomide

CAS Number

108605-62-5

Product Name

Teriflunomide

IUPAC Name

(Z)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide

Molecular Formula

C12H9F3N2O2

Molecular Weight

270.21 g/mol

InChI

InChI=1S/C12H9F3N2O2/c1-7(18)10(6-16)11(19)17-9-4-2-8(3-5-9)12(13,14)15/h2-5,18H,1H3,(H,17,19)/b10-7-

InChI Key

UTNUDOFZCWSZMS-YFHOEESVSA-N

SMILES

CC(=C(C#N)C(=O)NC1=CC=C(C=C1)C(F)(F)F)O

Solubility

Soluble in DMSO (practically insoluble in water).

Synonyms

A77 1726; A771726; A-771726; HMR1726; HMR-1726; HMR 1726; teriflunomide; Brande name: Aubagio.

Canonical SMILES

CC(=C(C#N)C(=O)NC1=CC=C(C=C1)C(F)(F)F)O

Isomeric SMILES

C/C(=C(\C#N)/C(=O)NC1=CC=C(C=C1)C(F)(F)F)/O

Description

The exact mass of the compound Teriflunomide is 270.06161 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Efficacy and Safety:

Teriflunomide is primarily used in the treatment of relapsing-remitting multiple sclerosis (RRMS). Numerous clinical trials have established its efficacy and safety in this context [, , ]. These studies compared teriflunomide to placebo and other disease-modifying therapies (DMTs) and demonstrated its effectiveness in reducing annual relapse rates, delaying disease progression, and improving MRI outcomes [, , ].

Mechanism of Action:

  • Immunomodulation: Teriflunomide appears to modulate the immune system by suppressing the proliferation and activation of certain immune cells, particularly T lymphocytes, which play a role in the inflammatory process in MS [].
  • Anti-inflammatory effects: Teriflunomide may also possess anti-inflammatory properties, potentially contributing to its therapeutic benefits in MS [].

Emerging Research Areas

Cognitive Function in MS:

While teriflunomide's primary application targets MS disease activity, some research suggests potential benefits for cognitive function in MS patients. Observational studies have shown that teriflunomide treatment may help preserve cognitive function, particularly in memory, and potentially slow down brain tissue damage []. However, further investigation is needed to confirm these findings and elucidate the underlying mechanisms.

Applications beyond MS:

Due to its immunomodulatory and anti-inflammatory properties, teriflunomide is being explored for potential applications in other autoimmune disorders. Early research suggests its potential benefit in the treatment of Myasthenia Gravis (MG), an autoimmune disease affecting neuromuscular transmission []. However, these are preliminary findings, and further research is necessary to determine the safety and efficacy of teriflunomide in other disease contexts.

Teriflunomide is a small molecule drug primarily used for the treatment of relapsing forms of multiple sclerosis. It functions as an immunomodulatory agent by inhibiting the de novo synthesis of pyrimidines, which are essential for DNA and RNA synthesis. The compound is the active metabolite of leflunomide and is marketed under the brand name Aubagio. Its chemical formula is C12H9F3N2O2C_{12}H_{9}F_{3}N_{2}O_{2}, with a molar mass of approximately 270.21 g/mol .

The mechanism of action involves the selective and reversible inhibition of dihydroorotate dehydrogenase, a key enzyme in the mitochondrial pathway of pyrimidine synthesis. This inhibition leads to a reduction in the proliferation of activated T and B lymphocytes, which are crucial in the pathophysiology of multiple sclerosis .

  • Inhibition of Pyrimidine Synthesis

    Teriflunomide is believed to target dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis []. This disrupts the production of pyrimidines, which are essential for DNA and RNA synthesis, particularly in rapidly dividing immune cells like activated T-cells implicated in MS.

  • Suppression of NF-κB

    Teriflunomide might also suppress the NF-κB transcription factor, a key regulator of inflammatory responses []. By inhibiting NF-κB, teriflunomide could potentially dampen the inflammatory processes associated with RRMS.

Teriflunomide primarily undergoes hydrolysis to form minor metabolites, with additional metabolic pathways including oxidation, N-acetylation, and sulfate conjugation. Notably, it is not metabolized by cytochrome P450 enzymes or flavin monoamine oxidase, which distinguishes it from many other pharmaceuticals . The elimination occurs mainly through bile, with approximately 37.5% excreted in feces and 22.6% in urine .

The biological activity of teriflunomide is largely attributed to its immunomodulatory effects. By inhibiting dihydroorotate dehydrogenase, teriflunomide reduces the levels of pyrimidines necessary for DNA synthesis, thereby limiting the proliferation of rapidly dividing immune cells. This action helps mitigate the autoimmune processes involved in multiple sclerosis without causing significant immune suppression, as seen with other treatments .

Clinical studies have demonstrated that teriflunomide effectively reduces relapse rates in patients with multiple sclerosis while maintaining a favorable safety profile compared to traditional therapies .

The synthesis of teriflunomide can be achieved through various methods, including:

  • Direct Synthesis: A common method involves the reaction between 5-methylisoxazole-4-carboxylic acid and 4-(trifluoromethyl)aniline, often promoted by agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), yielding high purity and yield (over 90%) .
  • Activation of Leflunomide: Teriflunomide can also be formed through the metabolic conversion of leflunomide in vivo, where approximately 70% of leflunomide transforms into teriflunomide upon administration .

Teriflunomide is primarily indicated for treating relapsing forms of multiple sclerosis. Its unique mechanism allows it to be effective in managing symptoms and reducing relapse rates without significant adverse effects on normal immune function. The drug has been approved for use in various regions, including the United States (2012) and European Union (2013) .

Teriflunomide has been studied for potential interactions with other medications. Notably:

  • Hepatotoxicity: There are warnings regarding liver injury associated with its use, necessitating monitoring of liver enzyme levels during treatment.
  • Teratogenicity: The drug poses risks for birth defects if taken during pregnancy, leading to stringent guidelines for women of childbearing age .
  • Immunosuppressive Effects: While teriflunomide does not cause significant immune suppression compared to other therapies like chemotherapy agents, its effects on activated T cells warrant caution when used alongside other immunosuppressants .

Teriflunomide shares similarities with several other compounds used in immunomodulation and treatment of autoimmune diseases. Below is a comparison highlighting its uniqueness:

CompoundMechanism of ActionUnique Features
LeflunomideInhibits dihydroorotate dehydrogenasePrecursor to teriflunomide; broader indications
Dimethyl fumarateActivates nuclear factor erythroid 2-related factor 2 (Nrf2)Different mechanism; neuroprotective properties
FingolimodSphingosine-1-phosphate receptor modulatorAlters lymphocyte trafficking; different target
NatalizumabMonoclonal antibody against integrin α4Targets cell adhesion; higher risk of infections

Teriflunomide's selective inhibition of dihydroorotate dehydrogenase sets it apart from these compounds by specifically targeting pyrimidine synthesis without broadly suppressing immune function or altering lymphocyte trafficking significantly .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

270.06161202 g/mol

Monoisotopic Mass

270.06161202 g/mol

Heavy Atom Count

19

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1C058IKG3B

Drug Indication

Used in the treatment of relapsing forms of multiple sclerosis (MS).
FDA Label
AUBAGIO is indicated for the treatment of adult patients and paediatric patients aged 10 years and older with relapsing remitting multiple sclerosis (MS) (please refer to section 5. 1 for important information on the population for which efficacy has been established).
Teriflunomide Mylan is indicated for the treatment of adult patients and paediatric patients aged 10 years and older (body weight > 40 kg) with relapsing remitting multiple sclerosis (MS) (please refer to section 5. 1 of the SmPC for important information on the population for which efficacy has been established). Â
Teriflunomide Accord is indicated for the treatment of adult patients and paediatric patients aged 10 years and older with relapsing remitting multiple sclerosis (MS) (please refer to section 5. 1 for important information on the population for which efficacy has been established).
Treatment of multiple sclerosis

Livertox Summary

Teriflunomide is an orally available immunomodulatory agent used to treat relapsing multiple sclerosis. Teriflunomide is associated with transient serum enzyme elevations during therapy and with rare instances of acute liver injury.

Drug Classes

Multiple Sclerosis Agents

Mechanism of Action

The exact mechanism by which teriflunomide acts in MS is not known. What is known is that teriflunomide prevents pyrimidine synthesis by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase, and this may be involved in its immunomodulatory effect in MS.

Absorption Distribution and Excretion

After oral administration of teriflunomide, maximum plasma concentrations are reached, on average, in 1-4 hours.
Teriflunomide is eliminated unchanged and mainly through bile. Specifically 37.5% is eliminated in the feces and 22.6% in urine.
After a single intravenous dose, the volume of distribution is 11 L.
After a single IV dose, teriflunomide has a total body clearance of 30.5 mL/h.

Metabolism Metabolites

Teriflunomide mainly undergoes hydrolyis to minor metabolites. Other minor metabolic pathways include oxidation, N-acetylation and sulfate conjugation. Teriflunomide is not metabolized by CYP450 or flavin monoamine oxidase.

Wikipedia

Teriflunomide
Bis(triphenylphosphine)palladium_chloride

FDA Medication Guides

Aubagio
Teriflunomide
TABLET;ORAL
SANOFI AVENTIS US
04/30/2021

Biological Half Life

The median half-life is 18 to 19 days.

Use Classification

Human drugs -> Selective immunosuppressants -> Human pharmacotherapeutic group -> EMA Drug Category
Human drugs -> Immunosuppressants -> Human pharmacotherapeutic group -> EMA Drug Category
Human drugs -> Immunosuppressants, Selective immunosuppressants -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Oh J, O'Connor PW. An update of teriflunomide for treatment of multiple sclerosis. Ther Clin Risk Manag. 2013;9:177-90. doi: 10.2147/TCRM.S30947. Epub 2013 Apr 26. PubMed PMID: 23761970.
2: Oh J, O'Connor PW. Teriflunomide for the treatment of multiple sclerosis. Semin Neurol. 2013 Feb;33(1):45-55. doi: 10.1055/s-0033-1343795. Epub 2013 May 25. PubMed PMID: 23709212.
3: Warnke C, Meyer Zu Hörste G, Menge T, Stüve O, Hartung HP, Wiendl H, Kieseier BC. [Teriflunomide for treatment of multiple sclerosis]. Nervenarzt. 2013 Jun;84(6):724-31. doi: 10.1007/s00115-013-3779-7. German. PubMed PMID: 23695001.
4: Wiese MD, Rowland A, Polasek TM, Sorich MJ, O'Doherty C. Pharmacokinetic evaluation of teriflunomide for the treatment of multiple sclerosis. Expert Opin Drug Metab Toxicol. 2013 May 17. [Epub ahead of print] PubMed PMID: 23682862.
5: Tanasescu R, Evangelou N, Constantinescu CS. Role of oral teriflunomide in the management of multiple sclerosis. Neuropsychiatr Dis Treat. 2013;9:539-53. doi: 10.2147/NDT.S31248. Epub 2013 Apr 22. PubMed PMID: 23637535; PubMed Central PMCID: PMC3639219.
6: Hussar DA, Hurrey NJ. Aclidinium bromide, tofacitinib citrate, and teriflunomide. J Am Pharm Assoc (2003). 2013 Jan 1;53(1):106-10. doi: 10.1331/JAPhA.2013.13504. PubMed PMID: 23636164.
7: Xi H, Cun D, Xiang R, Guan Y, Zhang Y, Li Y, Fang L. Intra-articular drug delivery from an optimized topical patch containing teriflunomide and lornoxicam for rheumatoid arthritis treatment: Does the topical patch really enhance a local treatment? J Control Release. 2013 Apr 6;169(1-2):73-81. doi: 10.1016/j.jconrel.2013.03.028. [Epub ahead of print] PubMed PMID: 23567043.
8: Wolinsky JS, Narayana PA, Nelson F, Datta S, O'Connor P, Confavreux C, Comi G, Kappos L, Olsson TP, Truffinet P, Wang L, Miller A, Freedman MS; for the Teriflunomide Multiple Sclerosis Oral (TEMSO) Trial Group. Magnetic resonance imaging outcomes from a phase III trial of teriflunomide. Mult Scler. 2013 Feb 27. [Epub ahead of print] PubMed PMID: 23447359.
9: He D, Xu Z, Dong S, Zhang H, Zhou H, Wang L, Zhang S. Teriflunomide for multiple sclerosis. Cochrane Database Syst Rev. 2012 Dec 12;12:CD009882. doi: 10.1002/14651858.CD009882.pub2. Review. PubMed PMID: 23235682.
10: Papadopoulou A, Kappos L, Sprenger T. Teriflunomide for oral therapy in multiple sclerosis. Expert Rev Clin Pharmacol. 2012 Nov;5(6):617-28. doi: 10.1586/ecp.12.56. PubMed PMID: 23234322.

Explore Compound Types